molecular formula C16H13N3O2S B2875725 (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035022-12-7

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2875725
CAS No.: 2035022-12-7
M. Wt: 311.36
InChI Key: OFXHWHZYOZMSDC-AATRIKPKSA-N
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Description

(E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide, commonly known as FPA, is a chemical compound that has been widely studied for its potential therapeutic applications. FPA belongs to the class of pyrazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Organic Synthesis and Cyclization

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates containing a mercaptomethyl group undergo intramolecular cyclization, forming dihydrothiopyrano[3,4-b]furans and related compounds, illustrating the utility of furan and thiophene derivatives in synthesizing complex heterocyclic structures (Pevzner, 2021).

Supramolecular Chemistry

The study on N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide explored the effect of aromaticity increase from furan to thiophene on crystal packing, highlighting the role of heteroatoms in enhancing π-based interactions and stabilizing supramolecular architectures (Rahmani et al., 2016).

Catalysis

Palladium-catalyzed direct alkenation of thiophenes and furans in the presence of various olefinic substrates demonstrates the potential of (E)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide derivatives in facilitating regioselective C–H bond functionalization and synthesis of mono-alkenylated products (Zhao et al., 2009).

Antimicrobial and Cytotoxicity Studies

Compounds synthesized from furan and thiophene derivatives have been evaluated for their antimicrobial activity, with some showing selective cytotoxicity against human cancer cell lines. This indicates the potential of this compound derivatives in medicinal chemistry and drug development processes (Hassan et al., 2014).

Material Science

Investigations into the third-order nonlinear optical properties of pyrene derivatives substituted with furan and thiophene rings reveal significant two-photon absorption behavior. These findings suggest applications in optoelectronics and bio-imaging, indicating the broader applicability of furan and thiophene derivatives in developing new materials with desirable optical properties (Shi et al., 2017).

Properties

IUPAC Name

(E)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-15(6-5-12-3-2-10-22-12)19-11-13-16(18-8-7-17-13)14-4-1-9-21-14/h1-10H,11H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXHWHZYOZMSDC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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